Comprehensive NMR Elucidation Guide for Tert-Butyl (6-Oxoheptyl)Carbamate
Comprehensive NMR Elucidation Guide for Tert-Butyl (6-Oxoheptyl)Carbamate
Executive Summary
Tert-butyl (6-oxoheptyl)carbamate (CAS: 128372-98-5)[1] is a highly versatile bifunctional aliphatic building block. Featuring a terminal Boc-protected amine and a methyl ketone, it is frequently utilized in the synthesis of PROTAC linkers, peptide conjugates, and advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound. This guide details the causality behind its 1H and 13C NMR chemical shifts and outlines a robust experimental protocol for structural verification.
Structural & Conformational Analysis
The molecule consists of a flexible seven-carbon aliphatic chain, terminating in two distinct electronic environments:
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The Carbamate Terminus (C1): The tert-butyloxycarbonyl (Boc) group exerts a strong electron-withdrawing inductive effect via the nitrogen atom, significantly deshielding the adjacent C1 methylene protons.
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The Ketone Terminus (C6-C7): The C6 carbonyl group creates a strong magnetic anisotropic field. This deshields the adjacent C5 methylene and C7 methyl protons, shifting them downfield relative to a standard alkane chain.
Understanding these localized electronic environments is critical for predicting and validating the NMR spectra, as established in .
1H NMR Chemical Shift Assignments & Causality
The 1H NMR spectrum (acquired in CDCl3 at 400 MHz) reflects the step-wise attenuation of inductive and anisotropic effects along the aliphatic chain.
Quantitative 1H NMR Data Summary
| Position | Group | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| NH | Amine | 4.55 | br s | 1H | - |
| C1 | CH2 | 3.10 | q (or dt) | 2H | ~6.6 Hz |
| C5 | CH2 | 2.42 | t | 2H | ~7.2 Hz |
| C7 | CH3 | 2.13 | s | 3H | - |
| C4 | CH2 | 1.58 | m | 2H | - |
| C2 | CH2 | 1.48 | m | 2H | - |
| t-Bu | 3xCH3 | 1.44 | s | 9H | - |
| C3 | CH2 | 1.30 | m | 2H | - |
Mechanistic Causality:
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H-C1 (3.10 ppm): Deshielded by the adjacent electronegative nitrogen. The pseudo-quartet multiplicity arises from coupling to both the adjacent C2 protons and the NH proton.
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H-C5 (2.42 ppm) & H-C7 (2.13 ppm): The C=O double bond generates an anisotropic deshielding cone. The C5 protons appear as a clean triplet due to coupling with C4, while the terminal C7 methyl is an isolated singlet, consistent with [2].
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NH (4.55 ppm): Appears as a broad singlet due to the quadrupolar relaxation of the 14N nucleus and intermediate chemical exchange rates.
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H-C3 (1.30 ppm): Residing at the center of the chain (gamma to both functional groups), these protons experience minimal deshielding, resonating near the standard aliphatic baseline.
13C NMR Chemical Shift Assignments & Causality
The 13C NMR spectrum (acquired in CDCl3 at 100 MHz) provides an unambiguous map of the carbon backbone.
Quantitative 13C NMR Data Summary
| Position | Carbon Type | Chemical Shift (ppm) | Causality / Substituent Effect |
| C6 | C=O (Ketone) | 209.0 | Highly deshielded sp2 carbon; typical for aliphatic ketones. |
| Boc C=O | C=O (Carbamate) | 156.1 | Shielded relative to ketones due to resonance donation from N and O. |
| Boc Cq | Quaternary sp3 | 79.2 | Deshielded by three adjacent methyls and the carbamate oxygen. |
| C5 | CH2 | 43.6 | Alpha to the ketone carbonyl (+30 ppm shift from base alkane). |
| C1 | CH2 | 40.5 | Alpha to the carbamate nitrogen (+28 ppm shift from base alkane). |
| C7 | CH3 | 29.9 | Terminal methyl adjacent to the ketone. |
| C2 | CH2 | 29.8 | Beta to the carbamate nitrogen. |
| Boc CH3 | 3xCH3 | 28.5 | Highly equivalent tert-butyl methyl carbons. |
| C3 | CH2 | 26.4 | Gamma position; minimal substituent effects. |
| C4 | CH2 | 23.5 | Beta to the ketone carbonyl. |
Mechanistic Causality:
The extreme downfield shift of C6 (209.0 ppm) is characteristic of the paramagnetic shielding term dominating the sp2 hybridized carbonyl carbon. Conversely, the Boc carbonyl (156.1 ppm) is shifted upfield relative to the ketone due to electron donation from the adjacent nitrogen and oxygen lone pairs, which increases electron density at the carbon center.
Experimental Protocol for NMR Acquisition & Validation
To ensure a self-validating system, the following step-by-step methodology must be adhered to when acquiring spectra.
Step 1: Sample Preparation
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Dissolve 15-20 mg of Tert-butyl (6-oxoheptyl)carbamate in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS).
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Causality: CDCl3 is the industry standard for non-polar to moderately polar aliphatics. The residual CHCl3 peak (7.26 ppm in 1H, 77.16 ppm in 13C) serves as a secondary internal reference, while TMS (0.00 ppm) provides the primary zero-point, a standard practice for managing[3].
Step 2: Probe Tuning and Shimming
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Tune and match the probe to the exact 1H (400 MHz) and 13C (100 MHz) frequencies.
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Perform gradient shimming (Z1-Z5) until the TMS peak exhibits a line width at half-height (FWHM) of < 0.8 Hz.
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Causality: Optimal shimming ensures sharp multiplets, which is critical for resolving the complex overlapping signals of C2, C3, and C4.
Step 3: 1H NMR Acquisition
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Execute a standard 30° pulse sequence (zg30).
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Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
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Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) for accurate integration of the aliphatic chain versus the 9H t-Bu singlet.
Step 4: 13C NMR Acquisition
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Execute a power-gated decoupling sequence (zgpg30) to remove 1H-13C scalar coupling.
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Set D1 to 2.0 - 3.0 seconds and acquire 512-1024 scans.
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Causality: Quaternary carbons (C6, Boc C=O, Boc Cq) lack attached protons, resulting in long T1 relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures these critical peaks are visible above the noise floor.
Figure 1: Self-validating NMR acquisition and 2D elucidation workflow.
2D NMR Strategy for Ambiguity Resolution
While 1D NMR provides a strong foundational assignment, a self-validating protocol requires 2D NMR to unambiguously link the functional groups to the aliphatic chain.
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1H-1H COSY: Maps the continuous spin system from C1 through C5. The cross-peak between H-C1 (3.10 ppm) and H-C2 (1.48 ppm) anchors the amine terminus, while the H-C5 (2.42 ppm) to H-C4 (1.58 ppm) cross-peak anchors the ketone terminus.
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1H-13C HSQC: Resolves the overlapping methylene protons (C2, C3, C4) by correlating them to their distinct 13C chemical shifts (29.8, 26.4, and 23.5 ppm, respectively).
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1H-13C HMBC: The ultimate validation step. HMBC detects long-range (2J and 3J) carbon-proton couplings.
Figure 2: Key 2D HMBC (1H-13C) correlations establishing end-group connectivity.
By observing the 3J coupling from H-C1 to the Boc C=O, and the 2J/3J couplings from H-C5 and H-C7 to the C6 ketone, the exact regiochemistry of the molecule is mathematically proven without relying solely on empirical shift predictions.
References
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NextSDS. (2026). Tert-Butyl (6-aMino-6-oxohexyl)carbaMate — Chemical Substance Information. Retrieved from[Link][1]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link][3]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link][2]
